molecular formula C19H21N3O3S B2803254 (E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 725218-72-4

(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2803254
CAS No.: 725218-72-4
M. Wt: 371.46
InChI Key: PHBSGDITBQHQQR-SDNWHVSQSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity and stability. This can involve various types of reactions, depending on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined using various analytical techniques .

Scientific Research Applications

Structural and Conformational Analysis

The research into compounds closely related to ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate focuses on understanding their structural modifications, supramolecular aggregation, and conformational features. Nagarajaiah and Begum (2014) synthesized and crystallographically evaluated structures similar to the compound , revealing how varying substituents at positions C2, C3, C6, and on the aryl at C5 lead to significant differences in intermolecular interaction patterns. The study highlights the predominance of aryl group-up conformation in compounds with substituted phenyl rings and adopts an aryl group-down conformation for compounds with unsubstituted phenyl rings. This structural diversity influences the packing features of these compounds, controlled by weak interactions such as C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).

Synthetic Transformations and Biological Activity

Another aspect of scientific research involving this class of compounds involves exploring their synthetic transformations and assessing their potential biological activity. Youssef et al. (2011) conducted studies on ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound structurally related to our compound of interest. Their work demonstrated the transformation of this compound into related heterocyclic systems, revealing some excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, involves understanding how the compound interacts with biological systems. This is particularly relevant for drugs, where the mechanism of action involves the drug’s interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can involve in vitro studies, animal studies, and clinical trials in humans .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications in fields such as medicine, materials science, and environmental science .

Properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-5-25-18(24)15-12(2)20-19-22(16(15)13-9-7-6-8-10-13)17(23)14(26-19)11-21(3)4/h6-11,16H,5H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBSGDITBQHQQR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CN(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\N(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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